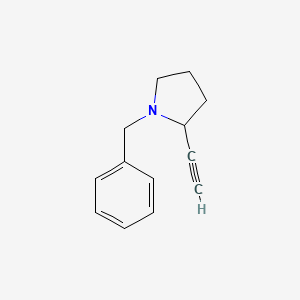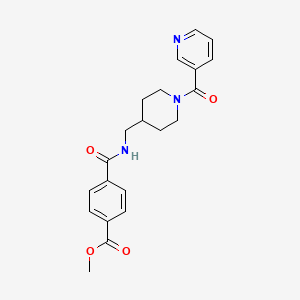
Methyl 4-(((1-nicotinoylpiperidin-4-yl)methyl)carbamoyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 4-(((1-nicotinoylpiperidin-4-yl)methyl)carbamoyl)benzoate, also known as M4N, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. M4N is a synthetic compound that has been synthesized through a series of chemical reactions.
Scientific Research Applications
Crystal Engineering and Phase Transition
One study discusses the application of pressure as a tool in crystal engineering, highlighting a phase transition in a structure related to the chemical family of Methyl 4-(((1-nicotinoylpiperidin-4-yl)methyl)carbamoyl)benzoate. The study revealed that under high pressure, a high-Z′ structure could transform to a lower Z′ structure, indicating the significance of molecular conformation and packing efficiency under varying pressure conditions (Johnstone et al., 2010).
Conformational Importance in Activity
Another study focused on retinobenzoic acids, demonstrating the importance of the trans-amide structure for retinoidal activity. This research suggested that molecular conformation plays a crucial role in determining the biological activity of compounds, with N-methylation leading to a loss of differentiation-inducing activity, highlighting the importance of specific structural features for pharmacological effects (Kagechika et al., 1989).
Aromatic Acid Degradation Pathways
Research on Pseudomonas putida has shown the regulation of aromatic acid degradation pathways by a gene called benR. This study demonstrates the biological significance of benzoate and related compounds in the microbial degradation of aromatic acids, providing insights into microbial metabolism and potential applications in bioremediation (Cowles et al., 2000).
Synthesis and Anticancer Activity
Another study reported the synthesis of substituted acridine-4-carboxylic acids and their derivatives, exploring their potential as anticancer drugs. This research provides a foundation for the development of new therapeutic agents based on modifications of the benzoate structure (Gamage et al., 1997).
properties
IUPAC Name |
methyl 4-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methylcarbamoyl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-28-21(27)17-6-4-16(5-7-17)19(25)23-13-15-8-11-24(12-9-15)20(26)18-3-2-10-22-14-18/h2-7,10,14-15H,8-9,11-13H2,1H3,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYBPMWWZFLXPAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC2CCN(CC2)C(=O)C3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N'-[(4-chlorophenyl)methoxy]pyridine-3-carboximidamide hydrochloride](/img/structure/B2380125.png)

![N-(4-fluorobenzyl)-2-((4-hydroxy-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2380128.png)

![5-(2-chloro-6-fluorobenzyl)-2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2380131.png)

![4-[(2-methylpiperidine-1-carbonyl)amino]benzenesulfonyl Chloride](/img/structure/B2380133.png)
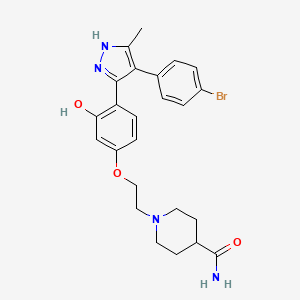
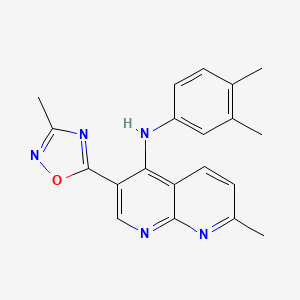

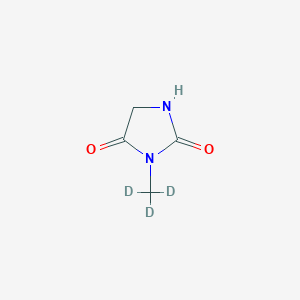
![N-[(2,4-Dimethoxyphenyl)methyl]-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2380143.png)
![5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde O-(2,3-dichlorobenzyl)oxime](/img/structure/B2380144.png)
